N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE is a complex organic compound that features a combination of furan, thiophene, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan and thiophene rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be further functionalized using coupling reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, in the presence of Lewis acids.
Coupling: Boronic acids, aryl halides, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while electrophilic substitution on the furan or thiophene rings introduces various substituents.
Scientific Research Applications
Chemistry
In chemistry, N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the nitro group and heterocyclic rings suggests it may have antimicrobial or anticancer activities .
Industry
In industry, the compound’s unique electronic properties make it suitable for use in materials science, particularly in the development of organic semiconductors and other electronic materials .
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The furan and thiophene rings can also interact with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(PYRAZINE-2-CARBONYL)PIPERAZINE/HOMOPIPERAZINE-1-YL)PYRIDIN-3-YL)BENZAMIDE
- 4-ALKYL-1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)THIOSEMICARBAZIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ANILINE is unique due to its combination of furan, thiophene, and piperazine moieties. This structure provides a unique set of electronic and steric properties that can be exploited for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-20(19-4-2-12-29-19)23-9-7-22(8-10-23)15-5-6-18(24(26)27)17(13-15)21-14-16-3-1-11-28-16/h1-6,11-13,21H,7-10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSYDXRTKMMNKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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